Phenyl 4-chlorobenzoate
Overview
Description
Synthesis Analysis
An imidazole derivative 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Nucleophilic displacement reaction of activated aromatic nitro groups with various nucleophiles is a useful and versatile method for the synthesis of aromatic compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** . The molecular formula of a similar compound, 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate, is C15H9ClN2O3 with an average mass of 300.697 Da and a monoisotopic mass of 300.030182 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC produces phenol and diphenyl ether .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . For example, 4-Chlorobenzoate has a molecular formula of C7H4ClO2, an average mass of 155.559 Da, and a monoisotopic mass of 154.990524 Da .Scientific Research Applications
Antimicrobial Properties
Phenyl 4-chlorobenzoate derivatives have been studied for their antimicrobial properties. A series of compounds prepared from phenyl 4-chlorobenzoate showed moderate to excellent activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, and against fungal strains like Candida albicans and Aspergillus niger (B'Bhatt & Sharma, 2017).
Biodegradation Studies
Research on 4-chlorobenzoic acid, a related compound, has highlighted its biodegradation by Lysinibacillus macrolides, suggesting potential environmental applications in bioremediation of pollutants like pesticides and herbicides (Samadi et al., 2020).
Synthesis and Characterization
Phenyl 4-chlorobenzoate is involved in the synthesis of novel compounds with potential applications. For example, its use in synthesizing carbon-14 labeled pyraoxystrobin, a novel fungicide, demonstrates its utility in creating radiotracers for environmental and toxicity studies (Liu et al., 2011).
Liquid Crystalline Properties
The liquid crystalline properties of phenyl 4-chlorobenzoate derivatives have been explored, showing potential for applications in materials science. For instance, compounds containing phenyl 4-chlorobenzoate exhibited mesomorphic behavior, useful in the development of novel liquid crystalline materials (Thaker et al., 2012).
Crystal Structure Analysis
Research into the crystal structures of compounds derived from phenyl 4-chlorobenzoate aids in understanding molecular interactions and potential applications in material design. An example is the study of 4-chlorobenzoate:CoA ligase, providing insights into enzyme mechanisms relevant in biodegradation pathways (Gulick, Lu, & Dunaway-Mariano, 2004).
Chromatography Applications
Phenyl 4-chlorobenzoate has been used in chromatographic studies. Cellulose tris(4-chlorobenzoate) was synthesized and utilized as a chromatographic stationary phase, demonstrating the compound's role in enhancing chromatographic separations (Yun-feng, 2002).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC involves an initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Phenyl 4-chlorobenzoate is considered hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and keep it in a dry place with the container tightly closed . It is also advised to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .
properties
IUPAC Name |
phenyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXJKBSLNRMHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293812 | |
Record name | Phenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1871-38-1 | |
Record name | NSC92446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.